L-谷氨酰胺-5-13C

描述

“(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is also known as Citrulline . It is a pharmaceutical reference standard and is part of the Arginine API family . Its molecular formula is C6 H13 N3 O3 and it has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of pentanoic acid can be achieved through the oxidation of pentanol, a type of alcohol with five carbon atoms . In a study, the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid was studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent .Molecular Structure Analysis

The molecular weight of “(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is 102.1317 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pentanoic acid can react with active metals to form gaseous hydrogen and a metal salt . It can also react with cyanide salts to generate gaseous hydrogen cyanide .Physical And Chemical Properties Analysis

Pentanoic acid is an aliphatic carboxylic acid with the chemical formula C5 H10 O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .科学研究应用

细胞培养基成分

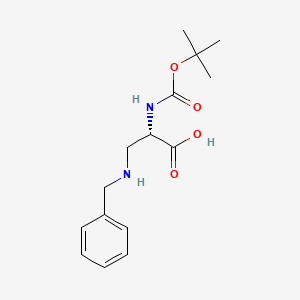

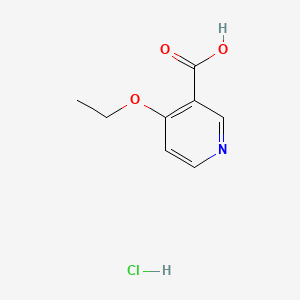

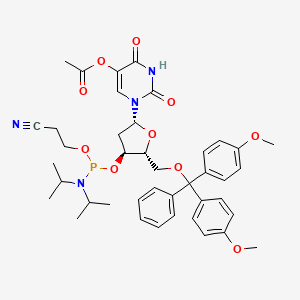

L-谷氨酰胺-5-13C: 是细胞培养基中不可或缺的成分。它作为碳和氮源,支持细胞生长和存活。 特别是,13C 标记可用于追踪谷氨酰胺在细胞内的整合,并监测其代谢命运 {svg_1}。这对于细胞代谢研究至关重要,有助于了解细胞在不同健康和疾病状态下如何处理营养物质。

质谱法中的代谢示踪剂

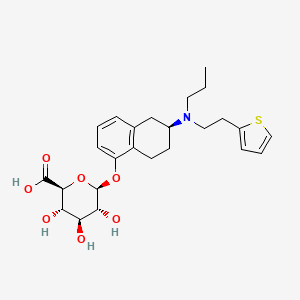

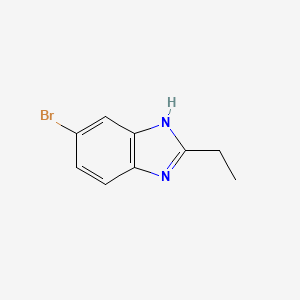

该化合物被用作基于质谱 (MS) 的实验中的代谢示踪剂。13C 标记提供了一种方法来追踪代谢途径和通量,方法是观察标记在不同代谢物中的分布。 这种应用在代谢组学研究中特别有用,以了解细胞内复杂的生化过程 {svg_2}。

生物分子核磁共振研究

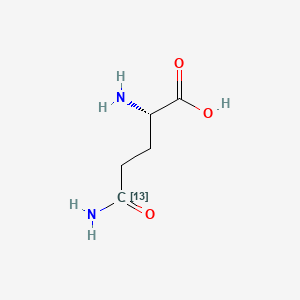

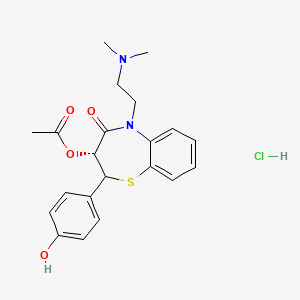

在核磁共振 (NMR) 光谱学中,This compound 可用于研究蛋白质的结构和动力学。 13C 标记增强了 NMR 光谱的灵敏度和分辨率,从而可以对蛋白质构象和相互作用进行详细分析 {svg_3}。

同位素分辨代谢组学

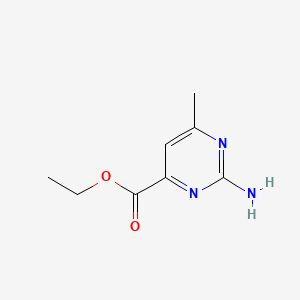

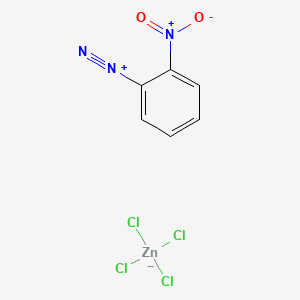

稳定同位素分辨代谢组学 (SIRM) 利用This compound 等化合物来研究肠道微生物组与宿主器官之间的代谢相互作用。 通过追踪13C 标记,研究人员可以揭示这些相互作用的动态生化景观,这对理解微生物组在健康和疾病中的作用至关重要 {svg_4}。

代谢通量分析

13C 代谢通量分析 (13C-MFA): 是一种强大的工具,它使用This compound 来量化体内代谢途径的活性。 这种方法对于揭示包括神经细胞在内的各种生物系统中的生理机制至关重要,因为它提供了对代谢速率的精确测量 {svg_5}。

同位素标记蛋白质的合成

该化合物也用于合成同位素标记的蛋白质。这种应用对于研究蛋白质动力学、相互作用和结构的研究人员来说意义重大。 This compound 中的13C 标记允许将可检测标记物整合到蛋白质中,从而促进各种分析技术 {svg_6}。

作用机制

Target of Action

L-Glutamine-5-13C, also known as (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, is a non-essential amino acid that is present abundantly throughout the body and involved in many metabolic processes . It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .

Mode of Action

L-Glutamine-5-13C works as a proton donor . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter . It is involved in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, acts as an energy source and modulates the immune system .

Biochemical Pathways

L-Glutamine-5-13C plays an important role in many metabolic pathways . It provides a source of carbons for oxidation in some cells . It is also involved in nucleotide synthesis . It functions as a critical fuel for lymphocytes and gut epithelial cells . L-Glutamine is essential in the endogenous synthesis of glutathione .

Pharmacokinetics

L-Glutamine-5-13C has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . Pharmacokinetics is best described by a one-compartment model with first-order kinetics . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine . A covariate analysis showed that baseline L-Glutamine concentrations correlated negatively with glutamine clearance, whereas dose positively correlated with volume of distribution .

Result of Action

The result of L-Glutamine-5-13C action is the formation of GABA (γ aminobutyric acid), a potent neurotransmitter, through the decarboxylation of glutamic acid . It also provides a source of carbons for oxidation in some cells .

安全和危害

Exposure to high concentrations of pentanoic acid can be harmful . It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

未来方向

属性

IUPAC Name |

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-MYXYCAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745659 | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184161-19-1, 159680-32-7 | |

| Record name | Glutamine 5-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 5-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)

![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)

![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)